FAM alkyne, 6-isomer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

FAM alkyne, 6-isomer, also known as fluorescein alkyne, is a high-purity compound with significant aqueous solubility. It is primarily used in click chemistry, a class of bioconjugation reactions that enable the labeling of biomolecules. The compound is a derivative of fluorescein, a bright fluorophore compatible with various fluorescent instruments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

FAM alkyne, 6-isomer, is synthesized through a series of chemical reactions involving the modification of fluorescein. The alkyne group is introduced to the fluorescein molecule, enabling it to participate in click chemistry reactions. The synthesis typically involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Industrial Production Methods

Industrial production of this compound, involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for research and industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

FAM alkyne, 6-isomer, primarily undergoes click chemistry reactions, specifically 1,3-dipolar cycloaddition with azide-labeled compounds. This reaction is highly efficient and selective, making it ideal for bioconjugation .

Common Reagents and Conditions

The most common reagents used in the reactions involving this compound, include copper (II) sulfate and sodium ascorbate, which facilitate the CuAAC reaction. The reaction conditions typically involve aqueous solvents and mild temperatures to maintain the integrity of the biomolecules being labeled .

Major Products Formed

The major products formed from the reactions involving this compound, are fluorescently labeled biomolecules. These products are used in various applications, including imaging, diagnostics, and molecular biology research .

Applications De Recherche Scientifique

Bioconjugation Techniques

FAM alkyne, 6-isomer is extensively used in bioconjugation through Click Chemistry methods, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This approach allows for the selective labeling of biomolecules such as proteins and nucleic acids.

Case Study: Labeling of Proteins

In a study involving the labeling of proteins, FAM alkyne was conjugated to azide-modified proteins using CuAAC. The resulting fluorescently labeled proteins were analyzed using fluorescence microscopy, demonstrating high specificity and sensitivity in detecting protein interactions within cellular environments .

Imaging Techniques

The compound's fluorescent properties are leveraged in various imaging techniques, including:

- Fluorescence Microscopy

- Mass Spectrometry Imaging

Case Study: Mass Spectrometry Imaging

Recent advancements have shown that FAM alkyne can be utilized in mass spectrometry imaging to visualize sialic acid isomers in tissues. This application highlights the compound's ability to enhance the detection of specific glycan structures through bioorthogonal labeling .

Polymer Scaffolds for Recovery Processes

This compound has been incorporated into polymer scaffolds to facilitate the recovery of rare earth elements (REEs). The alkyne functionality allows for the attachment of peptide ligands via Click Chemistry.

Data Table: Polymer Scaffold Functionalization

| Step | Description |

|---|---|

| 1 | Unmodified polymer scaffold (PVDF) |

| 2 | Functionalization with poly(GMA) |

| 3 | Azide modification |

| 4 | Attachment of FAM alkyne via Click Chemistry |

| 5 | Incorporation of peptide ligands |

This methodology not only enhances the material's properties but also improves the efficiency of REE recovery processes .

Pharmacokinetics Studies

FAM alkyne has been employed in pharmacokinetics studies to assess the distribution and dynamics of compounds within biological systems.

Case Study: Zebrafish Model

A study using zebrafish embryos demonstrated that compounds labeled with FAM alkyne exhibited distinct pharmacokinetic profiles based on their administration routes (immersion vs. microinjection). The findings revealed insights into how different delivery methods affect compound uptake and distribution within living organisms .

Mécanisme D'action

The mechanism of action of FAM alkyne, 6-isomer, involves its participation in click chemistry reactions. The alkyne group reacts with azide-labeled compounds in the presence of a copper catalyst, forming a stable triazole linkage. This reaction is highly specific and efficient, allowing for the precise labeling of biomolecules .

Comparaison Avec Des Composés Similaires

FAM alkyne, 6-isomer, is unique due to its high purity and significant aqueous solubility. Similar compounds include other fluorescein derivatives such as:

- 5-FAM alkyne

- 6-TAMRA alkyne

- 6-ROX alkyne

- 6-HEX alkyne

These compounds share similar fluorescent properties but differ in their chemical structures and specific applications. This compound, stands out due to its compatibility with a wide range of fluorescent instruments and its efficiency in click chemistry reactions .

Activité Biologique

FAM alkyne, 6-isomer (CAS Number: 478801-49-9) is an alkyne derivative of fluorescein, primarily utilized in biological research for its fluorescent properties and versatility in labeling biomolecules through click chemistry. This article explores the biological activity of FAM alkyne, focusing on its chemical properties, applications in research, and specific case studies that highlight its efficacy.

This compound is characterized by the following properties:

- Molecular Formula : C25H15O6N

- Molecular Weight : 413.38 g/mol

- Purity : ≥ 95% (by 1H NMR and HPLC-MS)

- Solubility : Soluble in aqueous buffers (pH > 8), alcohols, DMSO, and DMF

- Absorption Maximum : 490 nm

- Emission Maximum : 513 nm

- Fluorescence Quantum Yield : 0.93

This compound exhibits a bright fluorescence suitable for various imaging techniques, making it a valuable tool in molecular biology.

Applications in Biological Research

FAM alkyne is predominantly used in:

- Labeling Proteins and Nucleic Acids : Its amine-reactive nature allows it to form stable conjugates with amino groups present in proteins and nucleic acids.

- Click Chemistry : The alkyne functionality enables efficient labeling through copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the study of biomolecular interactions.

Case Study 1: Functionalization of Polymer Scaffolds

A recent study utilized FAM alkyne to functionalize polymer scaffolds for peptide attachment. The process involved click chemistry to covalently link the FAM alkyne to a polymer surface, enhancing its utility in biosensing applications. Fourier-transform infrared spectroscopy (FTIR) confirmed successful functionalization through characteristic peaks associated with the fluorophore. The absorbance spectra indicated increased intensity post-functionalization, demonstrating effective incorporation of the FAM alkyne into the polymer matrix .

Case Study 2: Fluorescent Labeling in Live Cell Imaging

In another study, researchers employed FAM alkyne to label live cells for imaging purposes. The compound's high quantum yield ensured bright fluorescence, allowing for clear visualization of cellular processes. The study demonstrated that FAM alkyne could effectively label cell surface proteins without disrupting cellular integrity, providing insights into protein localization and dynamics within live cells .

Comparative Data Table

The following table summarizes key comparisons between this compound and other fluorescent dyes commonly used in biological research:

| Property | This compound | Cy5 | Alexa Fluor 488 |

|---|---|---|---|

| Absorption Maximum (nm) | 490 | 650 | 495 |

| Emission Maximum (nm) | 513 | 670 | 519 |

| Quantum Yield | 0.93 | ~0.25 | ~0.90 |

| Stability | High | Moderate | High |

| Application | Click Chemistry | Protein Labeling | Cellular Imaging |

Propriétés

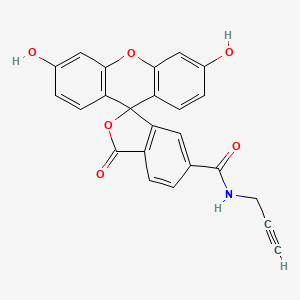

IUPAC Name |

3',6'-dihydroxy-1-oxo-N-prop-2-ynylspiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO6/c1-2-9-25-22(28)13-3-6-16-19(10-13)24(31-23(16)29)17-7-4-14(26)11-20(17)30-21-12-15(27)5-8-18(21)24/h1,3-8,10-12,26-27H,9H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTDWUOGUCSHAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.